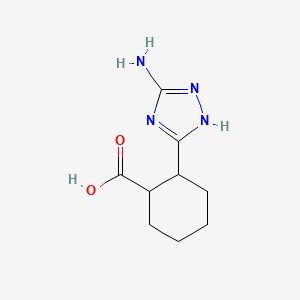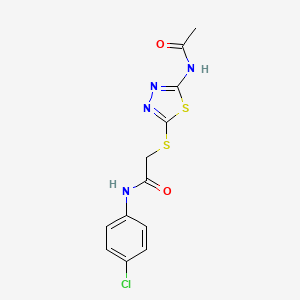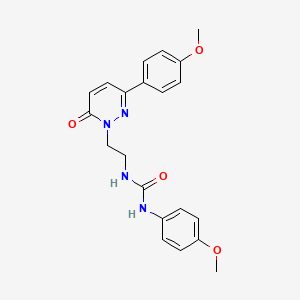
2-(5-amino-1H-1,2,4-triazol-3-yl)cyclohexanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms . It also contains a carboxylic acid group (-COOH), which is a common functional group in organic chemistry .
Molecular Structure Analysis
The 1,2,4-triazole ring is planar and aromatic, which means it is stable and can participate in π-stacking interactions . The carboxylic acid group is polar and can form hydrogen bonds .Chemical Reactions Analysis
1,2,4-Triazoles can undergo various reactions, such as alkylation, acylation, and reduction . The carboxylic acid group can react with bases to form salts, with alcohols to form esters, and with amines to form amides .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. In general, 1,2,4-triazoles are stable under normal conditions . The presence of the carboxylic acid group would likely make the compound acidic and soluble in water .Wissenschaftliche Forschungsanwendungen
Environmental Monitoring and Health Impact
Environmental Exposure and Biomarkers : A study highlighted the use of cyclohexanecarboxylic acid derivatives as plasticizers, with an emphasis on assessing environmental exposure through the measurement of oxidative metabolites in urine. This research is significant for environmental health, demonstrating the application of these compounds as biomarkers for plasticizer exposure (Silva et al., 2013) Environmental research.
Clinical and Pharmacological Studies
Antifibrinolytic Activity : Cyclohexanecarboxylic acid derivatives have been explored for their antifibrinolytic properties in clinical settings. For example, amino methyl cyclohexane carboxylic acid, known for its potent inhibition of plasminogen activation, showcases the therapeutic potential of cyclohexane derivatives in managing bleeding conditions (Andersson et al., 2009) Scandinavian journal of haematology.
Metabolic Disorders : Research into the metabolism of cyclohexane derivatives has provided insights into genetic metabolic disorders. The identification of cis- and trans-4-hydroxycyclohexylacetic acid in urine, related to a defect in 4-hydroxyphenylpyruvate dioxygenase, illustrates the relevance of these compounds in diagnosing and understanding metabolic diseases (Niederwieser et al., 1978) Clinica chimica acta.
Olfactory Research : The detection of mixtures of homologous carboxylic acids and their interactions with other odorants in humans has been studied, with cyclohexane carboxylic acids serving as model compounds. This research has applications in understanding human olfaction and the development of fragrances and odorants (Miyazawa et al., 2009) Journal of agricultural and food chemistry.
Wirkmechanismus
Target of Action
It is known that 1,2,4-triazoles, a class of compounds to which our compound belongs, have been reported to be potent inhibitors of kinases , lysine-specific demethylase 1 , and acidic mammalian chitinase . These targets play crucial roles in various biological processes, including cell signaling, gene expression, and carbohydrate metabolism.
Mode of Action
Based on its structural similarity to other 1,2,4-triazoles, it can be inferred that it may interact with its targets (such as kinases, lysine-specific demethylase 1, and acidic mammalian chitinase) by binding to their active sites, thereby inhibiting their activity .
Biochemical Pathways
Given its potential targets, it can be hypothesized that this compound may influence pathways related to cell signaling, gene expression, and carbohydrate metabolism .
Result of Action
Based on its potential inhibitory effects on kinases, lysine-specific demethylase 1, and acidic mammalian chitinase, it can be inferred that this compound may alter cell signaling, gene expression, and carbohydrate metabolism .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3-amino-1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c10-9-11-7(12-13-9)5-3-1-2-4-6(5)8(14)15/h5-6H,1-4H2,(H,14,15)(H3,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNKMWVBNYZQKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=NC(=NN2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-N-[1-[2-(3-Methyl-1-benzofuran-2-carbonyl)hydrazinyl]-4-methylsulfanyl-1-oxobutan-2-yl]-2-phenylethenesulfonamide](/img/structure/B2696698.png)

![N-[(2-chlorophenyl)methyl]-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2696701.png)


![4-[bis(2-chloroethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide](/img/structure/B2696706.png)


![5-Bromopyrido[4,3-d]pyrimidine](/img/structure/B2696715.png)


![(E)-2-cyano-3-(4-ethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2696719.png)